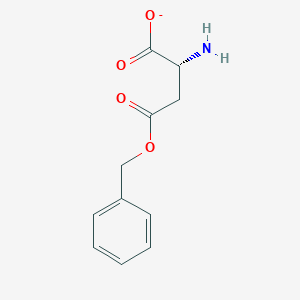
D-Aspartic acid, 4-(phenylmethyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Aspartic acid, 4-(phenylmethyl) ester: is a derivative of D-aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins. This compound is characterized by the presence of a phenylmethyl ester group attached to the fourth carbon of the aspartic acid molecule. It is commonly used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of D-Aspartic acid, 4-(phenylmethyl) ester typically involves the esterification of D-aspartic acid with benzyl alcohol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions: D-Aspartic acid, 4-(phenylmethyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.
Major Products Formed:
Oxidation: Formation of D-aspartic acid derivatives.
Reduction: Formation of D-aspartic acid alcohol derivatives.
Substitution: Formation of various substituted aspartic acid esters.
Applications De Recherche Scientifique
Chemistry: D-Aspartic acid, 4-(phenylmethyl) ester is used as a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules .
Biology: In biological research, this compound is used to study the role of D-aspartic acid in neurotransmission and hormone regulation .
Medicine: The compound is investigated for its potential therapeutic applications, including its role in enhancing cognitive function and as a potential treatment for neurological disorders .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and as a precursor in the synthesis of various chemicals .
Mécanisme D'action
D-Aspartic acid, 4-(phenylmethyl) ester exerts its effects by interacting with specific molecular targets, including neurotransmitter receptors and enzymes involved in amino acid metabolism. The compound is known to modulate the activity of NMDA receptors, which play a critical role in synaptic plasticity and memory formation . Additionally, it influences the synthesis and release of hormones such as testosterone and luteinizing hormone .
Comparaison Avec Des Composés Similaires
- L-Aspartic acid, 4-(phenylmethyl) ester
- D-Aspartic acid, bis(phenylmethyl) ester
- L-Aspartic acid, bis(phenylmethyl) ester
Comparison: D-Aspartic acid, 4-(phenylmethyl) ester is unique due to its specific stereochemistry and the presence of a single phenylmethyl ester group. This distinguishes it from its bis(phenylmethyl) ester counterparts, which have two phenylmethyl groups. The unique structure of this compound confers distinct chemical and biological properties, making it valuable for specific research and industrial applications .
Propriétés
Formule moléculaire |
C11H12NO4- |
|---|---|
Poids moléculaire |
222.22 g/mol |
Nom IUPAC |
(2R)-2-amino-4-oxo-4-phenylmethoxybutanoate |
InChI |
InChI=1S/C11H13NO4/c12-9(11(14)15)6-10(13)16-7-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,14,15)/p-1/t9-/m1/s1 |
Clé InChI |
VGALFAWDSNRXJK-SECBINFHSA-M |
SMILES isomérique |
C1=CC=C(C=C1)COC(=O)C[C@H](C(=O)[O-])N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)CC(C(=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



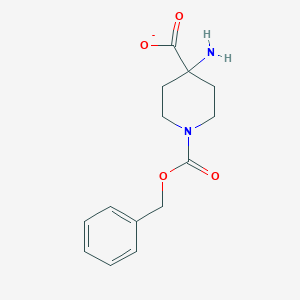

![N-[4-[11-(1-ethyl-3-fluoropyrazol-4-yl)-5-methyl-4-oxo-12-[1-(trideuteriomethyl)indazol-5-yl]-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,6,8,11-tetraen-3-yl]-1-methylcyclohexyl]cyclopropanecarboxamide](/img/structure/B12366677.png)
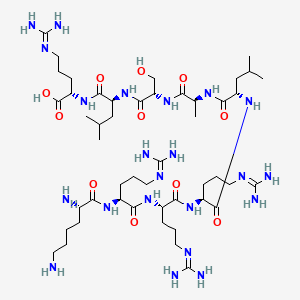
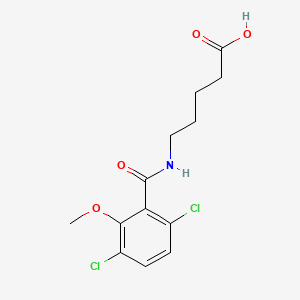
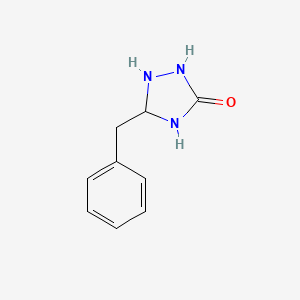
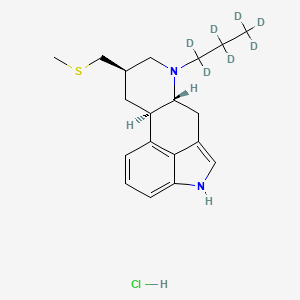

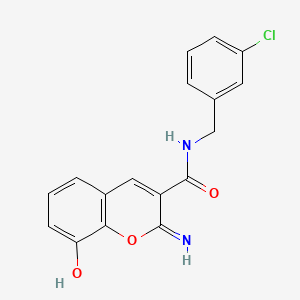
![3-(3-Hydroxyphenyl)-1-methyl-7-[3-(4-methylpiperazin-1-yl)anilino]-1,6-naphthyridin-2-one](/img/structure/B12366706.png)
![4-(6-(4-(Morpholine-4-carbonyl)phenyl)imidazo[1,2-b]pyridazin-3-yl)benzonitrile](/img/structure/B12366724.png)
![tert-butyl N-[(2S,3R,4R,6R)-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-N-methylcarbamate](/img/structure/B12366744.png)

